molecular formula C17H22N4O2 B610413 Ralmitaront CAS No. 2133417-13-5

Ralmitaront

Cat. No.: B610413
CAS No.: 2133417-13-5
M. Wt: 314.4 g/mol
InChI Key: XHHXGKRFUPEPFM-OAHLLOKOSA-N
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Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for Ralmitaront are not widely disclosed in the public domain. it is an orally active agonist of trace amine-associated receptor 1 (TAAR1) with an EC50 value of 110.4 nM . Industrial production methods remain proprietary.

Chemical Reactions Analysis

The types of reactions that Ralmitaront undergoes have not been extensively documented. As a partial agonist of TAAR1, it likely interacts with this receptor in a specific manner. Common reagents and conditions associated with its synthesis and functionalization remain undisclosed.

Scientific Research Applications

a. Antipsychotic Activity: Ralmitaront is being investigated for its potential to alleviate negative symptoms in schizophrenia and schizoaffective disorder. These symptoms include social withdrawal, reduced emotional expression, and cognitive deficits.

b. Cognition Enhancement: In rodents, this compound has demonstrated cognitively improving effects, which could be relevant for treating cognitive impairments associated with psychiatric disorders .

c. Antidepressant Properties: Although not fully elucidated, this compound’s interaction with TAAR1 suggests a possible role in mood regulation and antidepressant effects.

Mechanism of Action

The exact mechanism by which Ralmitaront exerts its effects remains an active area of research. It acts as a partial agonist of TAAR1, a receptor involved in modulating neurotransmitter release and neuronal activity. TAAR1 is expressed in various brain regions and plays a role in dopaminergic and serotonergic signaling .

Comparison with Similar Compounds

Ralmitaront belongs to a class of investigational antipsychotics targeting TAAR1. Another compound in this category is Ulotaront (SEP-363856) , which also has 5-HT1A agonist activity and is currently in Phase 3 clinical trials for schizophrenia treatment . The uniqueness of this compound lies in its specific TAAR1 partial agonism.

Properties

IUPAC Name

5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXGKRFUPEPFM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336976
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133417-13-5
Record name Ralmitaront [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALMITARONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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